molecular formula C14H12FNO5 B1334872 [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid CAS No. 309270-57-3

[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid

Cat. No. B1334872
CAS RN: 309270-57-3
M. Wt: 293.25 g/mol
InChI Key: DTPGSPZPVXHQQY-UHFFFAOYSA-N
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Description

[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid is a useful research compound. Its molecular formula is C14H12FNO5 and its molecular weight is 293.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : Similar compounds, such as [2-aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids, have been synthesized using a three-component reaction involving α-ketoglutaric acid or its diethyl ester, 3-amino-5-methylisoxazole, and aromatic aldehydes (Sakhno et al., 2021).
  • Chemical Structure Analysis : The chemical structures of similar compounds have been confirmed using various spectroscopic techniques, including IR, 1H NMR spectroscopy, and X-ray diffraction analysis (Mukovoz et al., 2015).

Biomedical Research

  • Antimicrobial Activity : Certain derivatives, like hydrazide–hydrazones and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, show antimicrobial activity against clinical and standard Candida pathogens (Koçyiğit-Kaymakçıoğlu et al., 2012).

Organic Chemistry

  • Synthesis of Pyrrol-1-yl Compounds : Studies have explored the synthesis of compounds like Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers, highlighting the relevance of pyrrol-1-yl compounds in material science (Bingöl et al., 2005).
  • Molecular Docking Studies : Derivatives of the compound have been synthesized and evaluated for anti-oxidant activity and anticancer activity through molecular docking studies (Mehvish & Kumar, 2022).

Safety and Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO5/c1-7(17)11-12(8-2-4-9(15)5-3-8)16(6-10(18)19)14(21)13(11)20/h2-5,12,20H,6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPGSPZPVXHQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386649
Record name [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

309270-57-3
Record name [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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